molecular formula C13H27N2O10P B13758713 tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate

tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate

Cat. No.: B13758713
M. Wt: 402.33 g/mol
InChI Key: FMDGTLLWWNHKCC-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate is a complex organic compound with a variety of functional groups, including carbamate, hydroxyl, and phosphoryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate typically involves multiple steps. One common approach is to start with the protection of the amine group using tert-butyl carbamate. This is followed by the introduction of the dihydroxypropyl group through a nucleophilic substitution reaction. The phosphoryl group is then introduced using a phosphorylation reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate .

Biology

In biological research, this compound is used as a probe to study enzyme activities and metabolic pathways. Its phosphoryl group can mimic the natural substrates of certain enzymes, allowing researchers to investigate enzyme mechanisms and functions .

Medicine

Its ability to interact with biological targets makes it a promising compound for the development of new therapeutics .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The carbamate group can also interact with proteins, altering their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate lies in its combination of functional groups. The presence of carbamate, hydroxyl, and phosphoryl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H27N2O10P

Molecular Weight

402.33 g/mol

IUPAC Name

tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C13H27N2O10P/c1-13(2,3)25-12(19)14-10(11(18)15(4)22-5)8-24-26(20,21)23-7-9(17)6-16/h9-10,16-17H,6-8H2,1-5H3,(H,14,19)(H,20,21)

InChI Key

FMDGTLLWWNHKCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(COP(=O)(O)OCC(CO)O)C(=O)N(C)OC

Origin of Product

United States

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